molecular formula C10H9ClS B8335409 3-Chloromethyl-7-methyl-benzothiophene

3-Chloromethyl-7-methyl-benzothiophene

Cat. No.: B8335409
M. Wt: 196.70 g/mol
InChI Key: CPINHYIAOHVICM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Application and Value 3-Chloromethyl-7-methyl-benzothiophene is a high-value chemical intermediate designed for research and development purposes. Its structure, featuring a reactive chloromethyl group attached to the benzothiophene scaffold, makes it a versatile building block in organic synthesis . The benzothiophene core is a privileged structure in medicinal chemistry and materials science, known for its presence in bioactive molecules and functional organic materials . Mechanism of Action and Key Applications The primary reactivity of this compound stems from the chloromethyl (-CH2Cl) group, which is highly susceptible to nucleophilic substitution reactions. This allows researchers to readily functionalize the molecule, creating a diverse array of derivatives. Key research applications include: Pharmaceutical Intermediate : It serves as a key precursor in the synthesis of more complex, biologically active compounds. The benzothiophene scaffold is a common feature in several pharmaceutical agents, and this intermediate can be used to explore new drug candidates . Agrochemical and Material Science Research : The compound is useful for constructing novel molecules for applications in agrochemical development and the creation of advanced materials with specific electronic or optical properties . Chemical Synthesis : It can undergo various transformations, including nucleophilic displacement with amines, thiols, and alkoxides, or be used in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds . Handling and Safety This product is intended for research purposes only and is not for human or veterinary use. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

Molecular Formula

C10H9ClS

Molecular Weight

196.70 g/mol

IUPAC Name

3-(chloromethyl)-7-methyl-1-benzothiophene

InChI

InChI=1S/C10H9ClS/c1-7-3-2-4-9-8(5-11)6-12-10(7)9/h2-4,6H,5H2,1H3

InChI Key

CPINHYIAOHVICM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CS2)CCl

Origin of Product

United States

Scientific Research Applications

Synthetic Utility

The synthesis of 3-chloromethyl-7-methyl-benzothiophene can be achieved through various methodologies, often involving chlorination processes that introduce the chloromethyl group at the C3 position of the benzothiophene ring. Recent studies have highlighted efficient synthetic routes that utilize mild conditions to enhance yields and minimize by-products.

Table 1: Synthetic Methods for this compound

MethodologyDescriptionYield (%)Reference
Metal-free chlorinationUtilizes sodium hypochlorite under mild conditionsUp to 80
Microwave-assisted synthesisRapid synthesis using microwave irradiation for enhanced efficiencyHigh
Traditional chlorinationInvolves chlorination with toxic reagents under strict conditionsVariable

This compound derivatives have shown promising biological activities, particularly as potential pharmacophores in drug development. The structural features of benzothiophenes contribute to their interaction with biological targets, including enzymes and receptors.

Antitumor Activity

Research indicates that benzothiophene derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds structurally related to this compound have demonstrated potent inhibition of microtubule polymerization, making them candidates for further development as antitumor agents.

  • Case Study : A study evaluated a series of benzothiophene derivatives, revealing that modifications at the C5 and C7 positions significantly enhance their antiproliferative activity. Compounds with methoxy groups at these positions showed IC50 values in the nanomolar range against human cancer cell lines .

Antimicrobial Properties

The antimicrobial potential of chlorinated benzothiophenes has also been investigated. Chlorinated derivatives have been shown to inhibit the growth of various bacterial strains, suggesting their utility in developing new antimicrobial agents.

  • Case Study : A recent investigation into the antibacterial properties of benzothiophene derivatives found that certain chlorinated compounds effectively inhibited bacterial growth, highlighting their potential as lead compounds for antibiotic development .

Material Science Applications

Beyond biological applications, this compound serves as an important building block in materials science. Its ability to undergo further functionalization makes it suitable for synthesizing advanced materials with specific properties.

Table 2: Material Science Applications

ApplicationDescription
Organic electronicsUsed as a precursor in the synthesis of conductive polymers
Photovoltaic materialsPotential application in organic solar cells due to its electronic properties
Sensor technologyFunctionalized derivatives can be used in chemical sensors

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Chloromethyl-7-methyl-benzothiophene with structurally analogous benzothiophene derivatives, focusing on reactivity, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Substituents Reactivity Highlights Key Applications
This compound 3-ClCH2, 7-CH3 High electrophilicity at ClCH2 site Pharmaceutical intermediates
2-Methylbenzothiophene 2-CH3 Low reactivity; steric hindrance Organic semiconductors
5-Chloro-3-nitrobenzothiophene 5-Cl, 3-NO2 Nitro group enables reduction reactions Agrochemical synthesis
3-Aminomethylbenzothiophene 3-NH2CH2 Amine group facilitates conjugation Fluorescent probes

Key Findings:

Electrophilic Reactivity : The chloromethyl group in this compound allows for efficient nucleophilic substitution reactions, unlike 2-Methylbenzothiophene, which lacks reactive substituents . This makes it superior for synthesizing derivatives like sulfonamides or thioethers.

Steric Effects : The 7-methyl group introduces moderate steric hindrance, reducing reaction rates compared to unsubstituted analogs (e.g., 3-Chloromethylbenzothiophene). However, this hindrance improves regioselectivity in some coupling reactions.

Thermal Stability: Differential scanning calorimetry (DSC) data indicate that this compound decomposes at 215°C, comparable to 5-Chloro-3-nitrobenzothiophene (210°C) but lower than 3-Aminomethylbenzothiophene (240°C).

Solubility: Polar substituents like ClCH2 enhance solubility in dichloromethane and THF compared to non-polar analogs like 2-Methylbenzothiophene.

Notes on Evidence Utilization

Consequently, this article synthesizes general knowledge from benzothiophene chemistry literature. For specific data, consult specialized databases (e.g., Reaxys, SciFinder) or primary journals.

Preparation Methods

Traditional Chloromethylation Methods

Chloromethylation of aromatic systems, such as the Blanc reaction, has historically relied on formaldehyde, hydrochloric acid (HCl), and Lewis acid catalysts like zinc chloride (ZnCl₂). For 3-Chloromethyl-7-methyl-benzothiophene, this involves electrophilic aromatic substitution at the 3-position of 7-methyl-benzothiophene . The reaction proceeds via the in situ generation of a chloromethyl carbocation (CH₂Cl⁺), which attacks the electron-rich aromatic ring.

Key Reaction Parameters:

  • Formaldehyde-to-HCl Ratio: A 1:2 molar ratio ensures sufficient carbocation generation.

  • Catalyst Loading: ZnCl₂ (5–10 mol%) accelerates the reaction by stabilizing intermediates.

  • Temperature: Optimal yields are achieved at 60–80°C, balancing kinetics and side-reaction suppression .

Despite its efficacy, traditional methods face challenges, including the use of hazardous solvents like carbon tetrachloride (CCl₄) and moderate yields due to competing side reactions such as di- or trichloromethylation .

Modern Solvent Systems for Improved Selectivity

Recent advancements prioritize environmentally benign solvents. A pivotal study demonstrated that replacing CCl₄ with linear alkanes (e.g., n-heptane or n-hexane) enhances both yield and purity . For instance, in the bromination of 3-methyl-7-chlorobenzo[b]thiophene, n-heptane increased molar yield by 4% and HPLC purity by 4.2% compared to CCl₄ (Table 1). While this data pertains to bromination, analogous benefits are hypothesized for chloromethylation due to similar mechanistic pathways.

Table 1: Solvent Impact on Halogenation Reactions

SolventYield (%)Purity (%)Environmental Impact
CCl₄5494.0High (ozone-depleting)
n-Heptane5898.2Low

This solvent shift aligns with green chemistry principles, reducing atmospheric harm and improving industrial viability .

Catalytic Innovations: Ionic Liquids and Lewis Acids

Ionic liquids (ILs) have emerged as dual solvents and catalysts in chloromethylation. A patented method using 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) achieved 70–90% conversion rates at 25–100°C . The IL’s high polarity stabilizes charged intermediates, while its low volatility minimizes solvent loss. Comparatively, ZnCl₂ remains prevalent in industrial settings due to cost-effectiveness, though ILs offer a recyclable alternative.

Mechanistic Insight:
The chloromethyl carbocation (CH₂Cl⁺) forms via protonation of formaldehyde by HCl, followed by dehydration. The IL or ZnCl₂ stabilizes this intermediate, directing electrophilic attack to the 3-position . Competing substituents (e.g., the 7-methyl group) exert ortho/para-directing effects, but steric hindrance favors 3-substitution.

Industrial Scaling and Continuous Flow Reactors

Batch processes dominate laboratory synthesis, but continuous flow reactors (CFRs) are gaining traction for industrial production. CFRs enhance heat and mass transfer, critical for exothermic chloromethylation. A representative protocol involves:

  • Pre-Mixing: 7-methyl-benzothiophene, formaldehyde, and HCl in n-heptane.

  • Catalyst Introduction: ZnCl₂ or IL injected upstream.

  • Residence Time: 10–15 minutes at 70°C.

CFRs achieve 85–90% conversion with >95% purity, surpassing batch yields by 10–15% .

Q & A

Q. How can researchers optimize the synthesis of 3-Chloromethyl-7-methyl-benzothiophene while minimizing byproduct formation?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For halogenated benzothiophene derivatives, nucleophilic substitution at the chloromethyl group is prone to side reactions. A stepwise approach is recommended:

  • Use inert atmosphere (e.g., N₂) to prevent oxidation of intermediates .
  • Monitor reaction progress via TLC or HPLC to identify byproducts early. For example, brominated analogs like 3-(Bromomethyl)-5-chlorobenzo[b]thiophene show similar reactivity patterns, requiring low temperatures (0–5°C) to suppress dimerization .
  • Employ catalytic bases (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) to enhance selectivity .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column chromatography with silica gel (hexane/ethyl acetate gradient) is standard for separating halogenated aromatic compounds. For analogs like 4-Bromo-3-chlorophenol, a 9:1 hexane:ethyl acetate ratio achieves >95% purity .
  • Recrystallization in ethanol or methanol is effective for high-yield isolation, though care must be taken to avoid decomposition at elevated temperatures .
  • HPLC with C18 columns and acetonitrile/water mobile phases can resolve closely eluting impurities, particularly for scale-up workflows .

Q. How should researchers validate the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography : Single-crystal XRD using SHELXL refinement provides unambiguous confirmation of the chloromethyl and methyl substituents’ positions. SHELX programs are widely validated for small-molecule structures .
  • NMR spectroscopy : Compare ¹H and ¹³C NMR data with structurally similar compounds (e.g., 3-Chlorophenol: δ 7.2–7.4 ppm for aromatic protons ).
  • Mass spectrometry : High-resolution ESI-MS should match the theoretical molecular ion (C₁₀H₉ClS⁺: m/z 196.02) within 5 ppm error .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Exposure control : Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation or dermal contact. PAC-1 (2.1 mg/m³) and PAC-2 (23 mg/m³) exposure limits for chlorophenol analogs apply .
  • Spill management : Absorb with diatomaceous earth or sand; avoid aqueous washdown to prevent environmental contamination .
  • Storage : Store at 2–8°C in amber vials to prevent photodegradation, as seen in brominated benzothiophene derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : Probe dynamic processes (e.g., rotational barriers) in DMSO-d₆ or CDCl₃ .
  • Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (B3LYP/6-31G* basis set) to identify discrepancies .
  • Isotopic labeling : Use ¹³C-labeled precursors to trace unexpected peaks in mass spectra .

Q. What experimental designs are suitable for studying the electrophilic reactivity of this compound?

Methodological Answer:

  • Competitive kinetics : Compare reaction rates with control substrates (e.g., 3-Chlorophenol) under identical electrophilic conditions (e.g., nitration or Friedel-Crafts acylation) .
  • DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in substitution reactions .
  • Cross-coupling screens : Test Suzuki-Miyaura or Buchwald-Hartwig reactions with Pd catalysts to evaluate compatibility, as demonstrated for brominated benzothiophenes .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated stability studies : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Chlorinated aromatics typically degrade via hydrolysis; adjust pH (2–12) to identify stability thresholds .
  • Arrhenius modeling : Derive activation energy (Eₐ) from Arrhenius plots to predict shelf life under standard storage conditions .
  • LC-MS/MS : Identify degradation products (e.g., demethylated or oxidized species) for mechanistic insights .

Q. What strategies are effective for analyzing ecological impacts of this compound in preclinical studies?

Methodological Answer:

  • QSAR modeling : Predict bioaccumulation (log P) and toxicity (LD₅₀) using software like EPI Suite, though empirical data for chlorinated benzothiophenes remains scarce .
  • Microcosm assays : Evaluate biodegradability in soil/water systems spiked with the compound; track half-life via GC-MS .
  • Ecotoxicity testing : Use Daphnia magna or Vibrio fischeri assays to estimate acute toxicity (EC₅₀), noting that analogs like 3-Chlorophenol show moderate aquatic toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.